molecular formula C18H13F5N2O2S2 B2887745 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 305372-96-7

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2887745
M. Wt: 448.43
InChI Key: CZRSYIYBSYRXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H13F5N2O2S2 and its molecular weight is 448.43. The purity is usually 95%.
BenchChem offers high-quality N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and COVID-19 Applications

Theoretical investigations have highlighted the potential of certain sulfonamide derivatives, which share structural similarities with the compound , for antimalarial and COVID-19 applications. These compounds demonstrate antimalarial activity in vitro and exhibit favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Molecular docking studies have shown these molecules to have significant binding affinity towards Plasmepsin-1 and Plasmepsin-2, crucial enzymes in the malarial parasite, and SARS-CoV-2's main protease and spike glycoprotein, indicating potential as therapeutic agents against COVID-19 (Fahim & Ismael, 2021).

Antimicrobial and Hemolytic Agents

Research into N-substituted derivatives of certain acetamides has revealed their promise as antimicrobial and hemolytic agents. These studies synthesize and evaluate compounds for their activity against a range of microbial species, with some demonstrating significant antimicrobial effectiveness. The structural components of these compounds, including their sulfanylacetamide moieties, contribute to their biological activity, suggesting that derivatives such as the one could also possess similar antimicrobial properties (Rehman et al., 2016).

Agricultural Applications

In agricultural research, derivatives similar to the compound of interest have been explored as enhancing agents for herbicides in crops like soybeans. These studies demonstrate the effectiveness of certain acetamide derivatives in improving the weed control efficacy of herbicides, suggesting potential agricultural uses for the compound by enhancing the activity of broadleaf herbicides and contributing to more efficient weed management strategies (Blumhorst & Kapuśta, 1987).

properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F5N2O2S2/c19-17(20)28-11-4-2-10(3-5-11)24-15(26)8-14-16(27)25-12-7-9(18(21,22)23)1-6-13(12)29-14/h1-7,14,17H,8H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRSYIYBSYRXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F5N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.